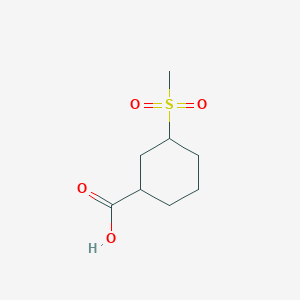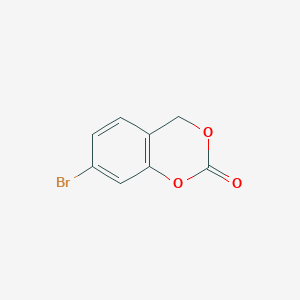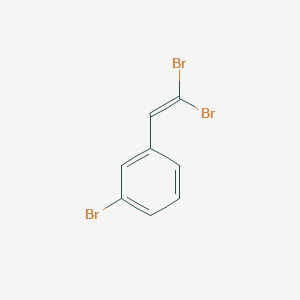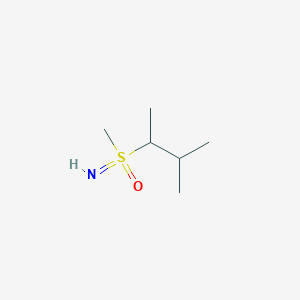![molecular formula C7H7BrN4 B13188935 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can influence its reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent. This reaction is typically carried out in water at room temperature, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like iodobenzene diacetate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted triazolopyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of enzymes like CDK2, which are involved in cancer cell proliferation.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole ring fused to a pyridine ring, known for their diverse biological activities.
Uniqueness
3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of bromine and methyl groups, which can significantly influence its reactivity and biological properties. These structural features make it a valuable compound for medicinal chemistry and other scientific research applications.
Propiedades
Fórmula molecular |
C7H7BrN4 |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
3-bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C7H7BrN4/c1-4-3-5(2)12-6(8)10-11-7(12)9-4/h3H,1-2H3 |
Clave InChI |
HBVHDCKZNGRHFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=NN=C(N12)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)


![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)


![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)

